2-Bromo-1-chloronaphthalene

Descripción general

Descripción

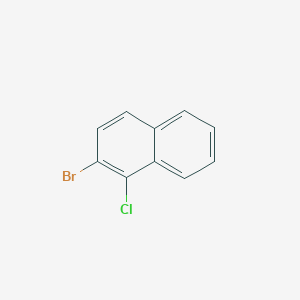

2-Bromo-1-chloronaphthalene is an organic compound with the molecular formula C10H6BrCl. It is a derivative of naphthalene, where two hydrogen atoms are substituted by bromine and chlorine atoms at the 2 and 1 positions, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Bromo-1-chloronaphthalene can be synthesized through the halogenation of naphthalene. One common method involves the bromination of 1-chloronaphthalene using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out under controlled conditions to ensure selective substitution at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the isomerization of 1-bromo-2-chloronaphthalene over a zeolite catalyst. This process allows for the efficient conversion of the isomer to the desired compound .

Análisis De Reacciones Químicas

Isomerization Reactions

2-Bromo-1-chloronaphthalene can undergo isomerization under catalytic conditions. Zeolites, particularly HEU-1, facilitate isomerization at elevated temperatures (300–400°C) in a hydrogen atmosphere . Key findings include:

This process is critical for industrial applications, such as synthesizing intermediates for pharmaceuticals .

Transhalogenation and Elimination

Under thermal or catalytic conditions, transhalogenation and dehalogenation reactions occur:

-

Transbromination : At 350°C, bromine migration or exchange forms dibromonaphthalenes, though selectivity remains high for the 2-bromo isomer .

-

Elimination : Heating in the presence of hydrogen removes HBr or HCl, yielding naphthalene as a primary by-product .

Nucleophilic Substitution

The bromine and chlorine atoms participate in nucleophilic aromatic substitution (NAS). For instance:

-

Methoxy substitution : Reaction with sodium methoxide in DMSO replaces bromine with a methoxy group .

-

Amination : Treatment with ammonia or amines under high pressure replaces halogens with amino groups, though yields depend on steric and electronic factors .

Coupling Reactions

This compound serves as a substrate in cross-coupling reactions:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Biaryl derivatives | 60–85% |

| Ullmann | CuI, DMF, 120°C | Symmetrical naphthalene dimers | 40–70% |

These reactions are pivotal for synthesizing complex aromatic systems in medicinal chemistry .

Oxidation and Reduction

Aplicaciones Científicas De Investigación

2-Bromo-1-chloronaphthalene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and pathways.

Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving halogenated aromatic compounds.

Medicine: It has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.

Mecanismo De Acción

The mechanism by which 2-Bromo-1-chloronaphthalene exerts its effects involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved in these reactions depend on the specific conditions and reagents used .

Comparación Con Compuestos Similares

Similar Compounds

1-Bromo-2-chloronaphthalene: This isomer has the bromine and chlorine atoms at the 1 and 2 positions, respectively.

2-Bromo-1-fluoronaphthalene: Another halogenated naphthalene derivative, where the chlorine atom is replaced by fluorine. This compound may have different reactivity and uses due to the presence of fluorine.

1-Bromo-2-fluoronaphthalene: Similar to 2-Bromo-1-fluoronaphthalene but with the halogen atoms at different positions.

Uniqueness

2-Bromo-1-chloronaphthalene is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and various research applications.

Actividad Biológica

2-Bromo-1-chloronaphthalene is a halogenated aromatic compound with significant relevance in various fields including organic synthesis, medicinal chemistry, and environmental studies. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Molecular Formula: CHBrCl

Molecular Weight: 229.51 g/mol

CAS Number: 692728-68-0

This compound exhibits its biological activity primarily through its electrophilic nature. It can participate in nucleophilic substitution reactions where either the bromine or chlorine atom is replaced by nucleophiles, leading to the formation of various derivatives. The compound's reactivity is influenced by the specific conditions under which reactions occur, such as temperature and the presence of solvents or catalysts .

1. Enzyme Interaction

Research indicates that this compound can interact with various enzymes, particularly those involved in halogenated compound metabolism. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes, particularly in drug design .

2. Toxicological Studies

Toxicological assessments have shown that halogenated naphthalenes, including this compound, can exhibit cytotoxic effects on certain cell lines. Studies have demonstrated that exposure to this compound can lead to cell death and alterations in cellular morphology, indicating a potential risk for environmental and health impacts .

3. Environmental Impact

The compound has been detected in various environmental samples, raising concerns about its persistence and bioaccumulation. Its presence in soil and water samples suggests that it may pose ecological risks, particularly in areas contaminated with industrial waste .

Case Study 1: Cytotoxic Effects on Cancer Cell Lines

A study conducted on the cytotoxic effects of this compound on human cancer cell lines revealed significant cell death at concentrations above 50 µM. The mechanism was attributed to oxidative stress and apoptosis induction, highlighting its potential use as a chemotherapeutic agent .

Case Study 2: Environmental Monitoring

In an environmental study, this compound was found among other volatile organic compounds (VOCs) at a contaminated site. The concentrations detected were above regulatory standards, prompting further investigation into its degradation pathways and potential remediation strategies .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-Bromo-2-chloronaphthalene | CHBrCl | Similar electrophilic properties; used in organic synthesis |

| 2-Bromo-1-fluoronaphthalene | CHBrF | Exhibits different reactivity due to fluorine; potential medicinal applications |

| 1-Bromo-2-fluoronaphthalene | CHBrF | Altered biological activity due to substitution pattern |

Research Applications

This compound serves as an important intermediate in organic synthesis and has potential applications in:

Propiedades

IUPAC Name |

2-bromo-1-chloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrCl/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPYLLUOBDZSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80559884 | |

| Record name | 2-Bromo-1-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

692728-68-0 | |

| Record name | 2-Bromo-1-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.